6,8-dibromo-1H-quinazolin-4-one
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Overview
Description
The compound with the identifier “6,8-dibromo-1H-quinazolin-4-one” is a chemical entity that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-1H-quinazolin-4-one involves specific chemical reactions and conditions. The preparation methods typically include the use of cyclodextrins for inclusion complex formation. The process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are designed to be cost-effective and scalable, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6,8-dibromo-1H-quinazolin-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: In this reaction, the compound gains electrons, typically in the presence of reducing agents.
Substitution: This involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
6,8-dibromo-1H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: This compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals
Mechanism of Action
The mechanism of action of 6,8-dibromo-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,8-dibromo-1H-quinazolin-4-one include other cyclodextrin inclusion complexes and related chemical entities. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness
What sets this compound apart from similar compounds is its specific inclusion complex formation with cyclodextrins, which enhances its solubility, stability, and bioavailability. This unique property makes it particularly valuable in applications where these characteristics are crucial .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse applications, and specific mechanism of action make it a subject of ongoing research and interest.
Properties
IUPAC Name |
6,8-dibromo-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUXMFPULVMCQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)N=CN2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2=C1C(=O)N=CN2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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